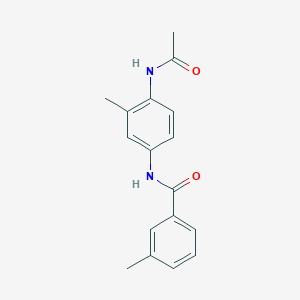
2-(2-methyl-1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole-based compounds, which have been found to exhibit a wide range of biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer properties, where it has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. In addition, this compound has also been found to exhibit anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is not fully understood. However, several studies have suggested that it may exert its biological effects by modulating various signaling pathways. For instance, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. In addition, it has also been found to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy homeostasis and cell growth.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of 2-(2-methyl-1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone. For instance, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In addition, it has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases. Moreover, this compound has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(2-methyl-1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, making it a potential candidate for the development of new drugs. Moreover, its synthesis method is relatively simple and can be easily scaled up for large-scale production.
However, one of the major limitations of using this compound in lab experiments is its potential toxicity. Several studies have reported that it may exhibit cytotoxic effects at high concentrations, which may limit its therapeutic applications. In addition, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research on 2-(2-methyl-1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone. One of the major areas of research is the development of new drugs based on this compound. Several studies have reported its potential therapeutic applications, and further research is needed to explore its full potential. In addition, the mechanism of action of this compound needs to be fully elucidated to understand its biological effects. Moreover, the toxicity of this compound needs to be thoroughly investigated to ensure its safety for human use. Finally, the development of new synthesis methods for this compound may facilitate its large-scale production, making it more accessible for research and development.
Synthesis Methods
The synthesis of 2-(2-methyl-1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone has been reported in several studies. One of the most commonly used methods involves the reaction of 2-methylindole-3-carbaldehyde with 2-methylmorpholine in the presence of acetic acid and acetic anhydride. The reaction mixture is then heated under reflux for several hours, followed by purification using column chromatography to obtain the desired product.
properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-10-18(7-8-20-11)16(19)9-14-12(2)17-15-6-4-3-5-13(14)15/h3-6,11,17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQRBXMRZHCKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)




![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7510390.png)

![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510404.png)


![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)